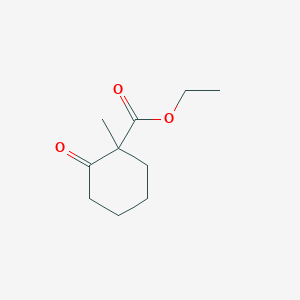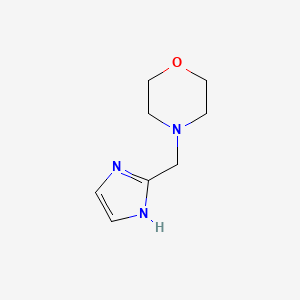
2-Bromo-9,10-dihydrophenanthrene
Vue d'ensemble
Description
2-Bromo-9,10-dihydrophenanthrene is a chemical compound with the molecular formula C14H11Br . It is a derivative of 9,10-dihydrophenanthrene .
Synthesis Analysis
The synthesis of 9,10-dihydrophenanthrene derivatives has been achieved via a palladium-catalyzed Heck reaction . Another study discusses a new ring-opening reaction network in 9,10-dihydrophenanthrene hydrocracking by an industrial catalyst .Molecular Structure Analysis
The molecular structure of 2-Bromo-9,10-dihydrophenanthrene consists of a phenanthrene core with a bromine atom attached at the 2-position . More detailed structural information might be available in specific scientific literature .Chemical Reactions Analysis
9,10-Dihydrophenanthrene undergoes various chemical reactions. A study discusses a new ring-opening reaction network in 9,10-dihydrophenanthrene hydrocracking . Another study mentions the synthesis of 9,10-dihydrophenanthrene derivatives via a palladium-catalyzed Heck reaction .Applications De Recherche Scientifique
Molecular Structure Analysis
- Substituent Effects on Molecular Structure : The molecular structures of 9,10-Dihydrophenanthrene derivatives, including those with substitutions similar to 2-Bromo-9,10-dihydrophenanthrene, have been studied. Variations in electron-donating and -accepting groups at the 9,10-positions significantly affect the bond lengths and molecular interactions. This research contributes to understanding the structural implications of substituent modifications in such compounds (Suzuki et al., 2000).
Chemical Synthesis and Modification
- Bromination Reaction Studies : Studies on the bromination of phenanthrene, a process relevant to the formation of 2-Bromo-9,10-dihydrophenanthrene, reveal the complexity of the reaction and the formation of various brominated products (Linde & Havinga, 2010).
- Total Synthesis of Derivatives : The total synthesis of 9,10-dihydrophenanthrene derivatives, focusing on biological activity, has been achieved. This research paves the way for synthesizing similar compounds, like 2-Bromo-9,10-dihydrophenanthrene, for medicinal purposes (Venkata et al., 2018).
Potential Biological Activities
- Antioxidant Properties : Bromophenols derived from marine algae, including structures similar to 2-Bromo-9,10-dihydrophenanthrene, exhibit significant antioxidant activities. These findings highlight the potential therapeutic applications of such compounds in managing oxidative stress-related disorders (Li et al., 2008).
Photophysical and Electronic Properties
- Luminescent Properties : Research on the synthesis of poly(9,10-dihydrophenanthrene-2,7-diyl)s, which can be related to the properties of 2-Bromo-9,10-dihydrophenanthrene, has revealed their high quantum yields in photoluminescence. This suggests potential applications in optoelectronics and photonics (Yamamoto et al., 2004).
Medicinal Chemistry and Pharmacology
- Anticancer Activity : Certain 9,10-Dihydrophenanthrene derivatives, analogous to 2-Bromo-9,10-dihydrophenanthrene, have been found to exhibit potent anticancer activities against specific cancer cell lines. This underscores the potential of such compounds in developing novel anticancer therapies (Gao et al., 2020).
Environmental and Ecological Impact
- Phytotoxicity and Ecotoxicology : Studies have shown that certain 9,10-Dihydrophenanthrene compounds possess significant phytotoxic effects on aquatic microalgae. This research is relevant for assessing the environmental impact of related compounds like 2-Bromo-9,10-dihydrophenanthrene (DellaGreca et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-9,10-dihydrophenanthrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURIKJUBIDNKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575943 | |
| Record name | 2-Bromo-9,10-dihydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54888-78-7 | |
| Record name | 2-Bromo-9,10-dihydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



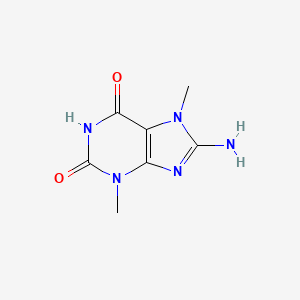
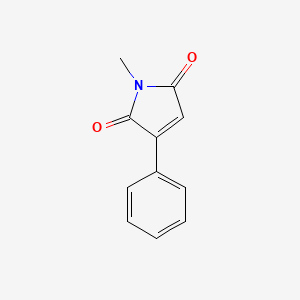
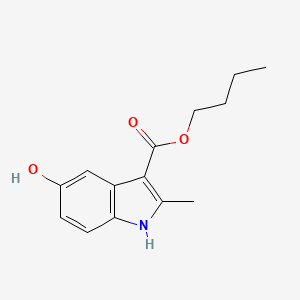
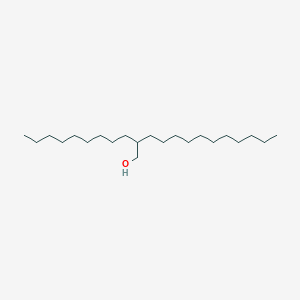

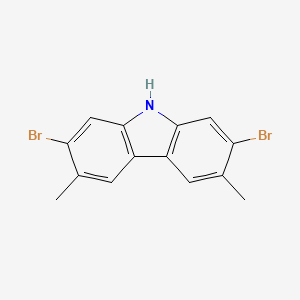
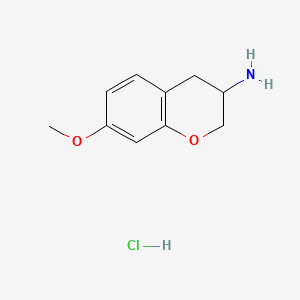

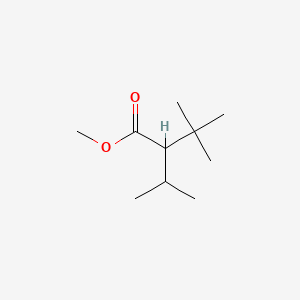
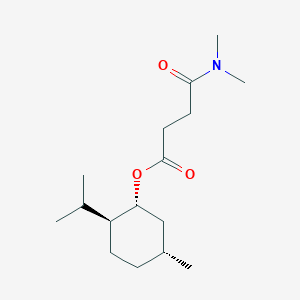
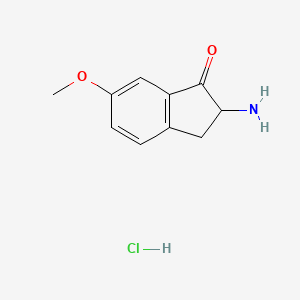
![4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one](/img/structure/B3053568.png)
